Mofezolac: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics
Mofezolac: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mofezolac, a non-steroidal anti-inflammatory drug (NSAID), presents a unique pharmacological profile of significant interest in pain and inflammation research. This document provides an in-depth technical overview of the pharmacokinetics and pharmacodynamics of Mofezolac, consolidating available data for researchers, scientists, and professionals in drug development. While comprehensive preclinical data exists, detailed human pharmacokinetic parameters are not extensively reported in publicly available literature. This guide synthesizes the current understanding of Mofezolac's mechanism of action, its absorption, distribution, metabolism, and excretion (ADME) profile primarily from preclinical studies, and provides detailed experimental methodologies for key assays.
Introduction
Mofezolac, with the chemical name [3,4-bis(4-methoxyphenyl)isoxazol-5-yl]acetic acid, is an NSAID used for its analgesic and anti-inflammatory properties.[1][2] It is marketed in Japan under the trade name Disopain for conditions such as rheumatoid arthritis, lower back pain, and postoperative pain.[1][2] This guide aims to provide a detailed technical resource on the pharmacokinetic and pharmacodynamic properties of Mofezolac.
Pharmacodynamics
Mechanism of Action
Mofezolac exerts its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins from arachidonic acid. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[1]
Contrary to some initial reports suggesting COX-2 selectivity, robust evidence indicates that Mofezolac is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1) .[2][3][4] Its inhibitory activity against COX-2 is significantly weaker.[3] The analgesic effect of Mofezolac is therefore primarily attributed to its potent inhibition of COX-1.[3]
In Vitro Efficacy
The selective inhibitory activity of Mofezolac on COX-1 has been quantified in various in vitro assays. The IC50 values, representing the concentration of the drug required to inhibit 50% of the enzyme's activity, demonstrate its high affinity for COX-1 over COX-2.
| Enzyme | IC50 (nM) | Species | Assay Type |
| COX-1 | 0.0079 µM (7.9 nM) | Ovine | In Vitro Enzyme Assay |
| COX-2 | >50 µM (>50,000 nM) | Ovine | In Vitro Enzyme Assay |
| COX-1 | Not specified | Human | Whole Blood Assay |
| COX-2 | Not specified | Human | Whole Blood Assay |
Data compiled from multiple sources.[3][5]
Signaling Pathway
The mechanism of action of Mofezolac involves the blockade of the arachidonic acid cascade at the level of COX-1. This prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins and thromboxanes.
Pharmacokinetics
Detailed human pharmacokinetic data for Mofezolac is limited in the public domain. The following information is primarily based on preclinical studies in rats.
Absorption
In rats, orally administered 14C-labeled Mofezolac is rapidly absorbed, with the concentration of radioactivity in the blood reaching its maximum within 15 minutes.[6] In humans, a rapid onset of action is reported, with pain relief typically observed within 30 minutes to an hour, and a peak effect achieved within one to two hours after administration, suggesting rapid absorption.[1]
Distribution
Following oral administration in rats, radioactivity was found to be higher in the stomach, liver, and kidney compared to other tissues.[6] The radioactivity in all tissues was observed to disappear rapidly.[6]
Metabolism
Mofezolac is a substrate of the cytochrome P450 enzyme CYP2C9.[2] Preclinical studies in various animal species have identified several metabolites of Mofezolac.
Excretion
In a study with 14C-labeled Mofezolac in rats, approximately 55% of the radioactivity was excreted in the urine and 39% in the feces within 72 hours of oral administration.[6] About 62% of the radioactivity was excreted in the bile, and evidence of enterohepatic circulation was observed with approximately 52% of the radioactivity in the bile being reabsorbed.[6]
Summary of Preclinical Pharmacokinetic Parameters in Rats
| Parameter | Value | Notes |
| Time to Cmax (Tmax) | < 15 minutes | Following a single oral administration. |
| Urinary Excretion (72h) | ~55% of dose | |
| Fecal Excretion (72h) | ~39% of dose | |
| Biliary Excretion | ~62% of dose | |
| Enterohepatic Circulation | Present | ~52% of biliary radioactivity reabsorbed. |
Data from a study in rats with 14C-labeled Mofezolac.[6]
Experimental Protocols
In Vitro COX Inhibition Assay
The inhibitory activity of Mofezolac on COX-1 and COX-2 can be determined using a colorimetric inhibitor screening assay.
Methodology:
-
Enzyme Preparation: Purified ovine COX-1 or recombinant ovine COX-2 is used.
-
Reaction Mixture: The assay is typically conducted in a Tris-HCl buffer (pH 8.0) containing phenol and heme.
-
Inhibition: The enzyme is pre-incubated with varying concentrations of Mofezolac.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Detection: COX activity is monitored by measuring the consumption of oxygen using a Clark-type oxygen-sensitive electrode or through a colorimetric assay that detects the peroxidase activity of COX.
-
Data Analysis: The percentage of inhibition at each Mofezolac concentration is calculated relative to a control without the inhibitor, and the IC50 value is determined.
Preclinical Pharmacokinetic Study (Rat Model)
Methodology:
-
Radiolabeling: Mofezolac is labeled with Carbon-14 (14C) to enable tracking.
-
Animal Model: Male and female Sprague-Dawley rats are commonly used.
-
Dosing: A single oral dose of 14C-Mofezolac is administered.
-
Sample Collection: Blood, urine, and feces are collected at predetermined time points. For biliary excretion studies, bile is collected from bile-duct cannulated rats.
-
Radioactivity Measurement: The total radioactivity in the collected samples (blood, plasma, urine, feces, bile, and tissues) is measured using liquid scintillation counting.
-
Pharmacokinetic Analysis: The concentration of radioactivity over time is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and excretion percentages.
Conclusion
Mofezolac is a potent and selective COX-1 inhibitor with demonstrated analgesic and anti-inflammatory effects. Its pharmacodynamic profile is well-characterized, with a clear mechanism of action. The available preclinical pharmacokinetic data in rats indicates rapid absorption and extensive metabolism, with excretion occurring through both renal and fecal routes, and evidence of enterohepatic circulation. While qualitative human data suggests a rapid onset of action, a significant gap exists in the publicly available literature regarding detailed quantitative human pharmacokinetic parameters. Further studies or access to regulatory submission data would be necessary to provide a complete pharmacokinetic profile of Mofezolac in humans, which is crucial for optimizing its clinical use and for the development of new diarylisoxazole-based therapeutics.
References
- 1. What is Mofezolac used for? [synapse.patsnap.com]
- 2. Mofezolac - Wikipedia [en.wikipedia.org]
- 3. Analgesic effect of mofezolac, a non-steroidal anti-inflammatory drug, against phenylquinone-induced acute pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of mofezolac, a cyclooxygenase-1 selective inhibitor, on intestinal carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Selective Cyclooxygenase-1 Inhibitors P6 and Mofezolac Counteract Inflammatory State both In Vitro and In Vivo Models of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4,5-diarylisoxazole Hsp90 chaperone inhibitors: potential therapeutic agents for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
